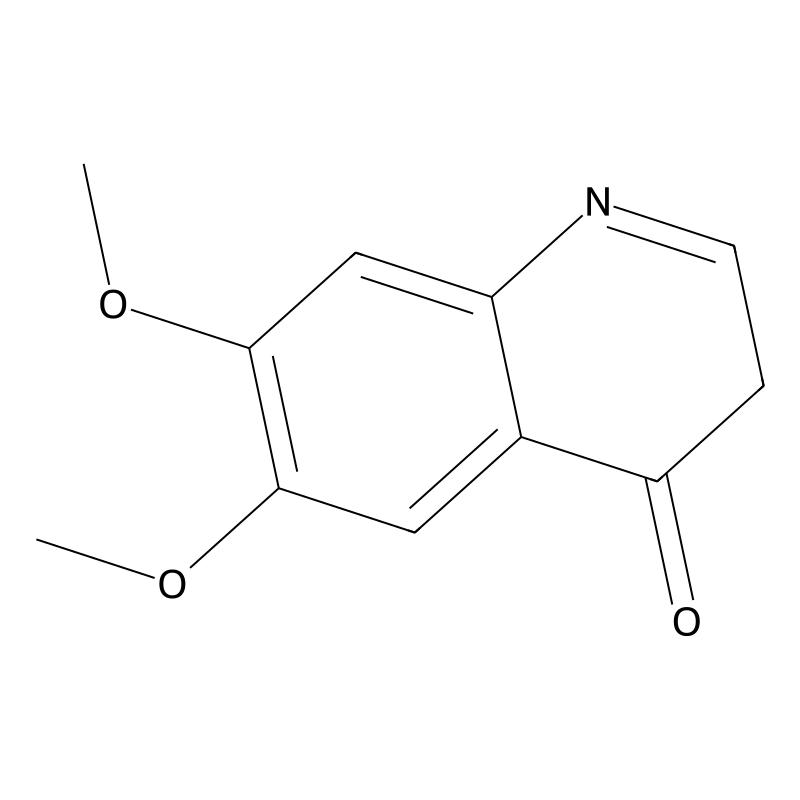

6,7-dimethoxyquinolin-4(3H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Anticancer Activity:

Studies have investigated the potential of 6,7-dimethoxyquinolin-4(3H)-one as an anticancer agent. Research suggests it may exhibit cytotoxic effects against various cancer cell lines, including those from breast, colon, and lung cancers [, ]. However, further research is needed to understand the specific mechanisms of action and potential therapeutic efficacy in vivo.

Antibacterial Activity:

Studies have also explored the potential antibacterial properties of 6,7-dimethoxyquinolin-4(3H)-one. It has been shown to exhibit activity against some bacterial strains, including Staphylococcus aureus and Escherichia coli []. However, more research is required to determine its effectiveness against a broader range of bacteria and its potential clinical applications.

Investigation as Enzyme Inhibitors:

Research suggests that 6,7-dimethoxyquinolin-4(3H)-one may act as an inhibitor for certain enzymes. Studies have shown potential inhibitory activity against enzymes like kinases, which play a role in various cellular processes []. Further research is needed to explore the specific targets and potential therapeutic applications of this inhibitory activity.

6,7-Dimethoxyquinolin-4(3H)-one is a heterocyclic compound characterized by its quinoline structure, which includes two methoxy groups at the 6 and 7 positions and a ketone functional group at the 4 position. Its molecular formula is CHNO, with a molecular weight of 205.21 g/mol . This compound is notable for its stability under normal conditions but may decompose at elevated temperatures. It is soluble in various organic solvents, making it suitable for diverse applications in chemical research and pharmaceutical development .

- Nucleophilic Substitution: The presence of the methoxy groups allows for nucleophilic attack, enabling further functionalization.

- Reduction Reactions: The ketone group can be reduced to an alcohol under appropriate conditions.

- Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form more complex structures.

These reactions expand the potential applications of 6,7-dimethoxyquinolin-4(3H)-one in synthesizing novel compounds with desired biological activities .

Research indicates that 6,7-dimethoxyquinolin-4(3H)-one exhibits significant biological activity, particularly in anticancer research. Studies have shown that it may possess cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Additionally, it has been explored for its role in inhibiting specific signaling pathways associated with tumor growth and metastasis, notably the HGF/c-Met signaling pathway .

Several synthesis methods have been developed for 6,7-dimethoxyquinolin-4(3H)-one:

- Condensation of Anilines: A common method involves the reaction of substituted anilines with 4-chloro-6,7-dimethoxyquinoline in isopropanol under reflux conditions. This method typically yields a variety of derivatives .

- Pyridine Derivatives: The synthesis can also be achieved through cyclization reactions involving pyridine derivatives and methoxy-substituted reagents.

- Alternative Synthetic Routes: Other routes include using ortho-formate or other reagents that facilitate the formation of the quinoline structure while introducing the methoxy groups effectively .

The applications of 6,7-dimethoxyquinolin-4(3H)-one are diverse:

- Pharmaceutical Development: Its potential as an anticancer agent makes it a candidate for drug development.

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules.

- Biological Studies: Researchers utilize this compound to study its effects on various biological pathways and its interactions with different cellular targets.

Interaction studies involving 6,7-dimethoxyquinolin-4(3H)-one have primarily focused on its biological effects. Research indicates that it may interact with specific proteins involved in cancer progression, thereby inhibiting their activity. These interactions are crucial for understanding how this compound can be utilized in therapeutic settings and its mechanism of action against cancer cells.

Several compounds share structural similarities with 6,7-dimethoxyquinolin-4(3H)-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxy-6,7-dimethoxyquinoline | Hydroxy group at position 4 | Exhibits different biological activity profiles |

| 6-Methoxyquinolin-4(3H)-one | Single methoxy group | Potentially less potent than its dimethoxy analogs |

| 6,7-Dichloroquinolin-4(3H)-one | Chlorine substitutions | Different reactivity due to electronegative halogens |

| 8-Methoxyquinoline | Methoxy group at position 8 | Different pharmacological properties compared to position 6 and 7 substitutions |

The unique aspect of 6,7-dimethoxyquinolin-4(3H)-one lies in its dual methoxy substitution which enhances solubility and potentially modifies its interaction with biological targets compared to similar compounds. This structural feature may contribute to its distinctive pharmacological profile and efficacy as an anticancer agent.

Molecular Structure

Core Quinoline Framework

6,7-Dimethoxyquinolin-4(3H)-one features a bicyclic quinoline framework consisting of a fused benzene and pyridine ring system [1]. The quinoline core structure is characterized by its aromatic heterocyclic nature, where the nitrogen atom is positioned at the 1-position of the bicyclic system [2]. The compound exhibits the fundamental quinolinone structure with the carbonyl group located at the 4-position, creating a lactam functionality that significantly influences the molecular properties [3].

The bicyclic framework maintains planarity across the quinoline ring system, though substitution patterns can introduce conformational variations [3]. Computational studies indicate that the quinoline ring system preserves its aromatic character throughout both the benzene and pyridine portions, contributing to the overall stability of the molecular scaffold [4].

Functional Group Arrangement

The compound contains three distinct functional groups strategically positioned on the quinoline framework [1] [5]. Two methoxy groups (-OCH₃) are located at the 6 and 7 positions of the benzene ring, providing electron-donating character to the aromatic system [2] [6]. The carbonyl oxygen at position 4 forms part of the quinolinone lactam structure, representing the most reactive site in the molecule [1].

The methoxy substituents at positions 6 and 7 create a vicinal dimethoxy arrangement that significantly influences both electronic properties and intermolecular interactions [6]. This substitution pattern is particularly important for pharmaceutical applications, as demonstrated in related quinoline derivatives used in cancer therapeutics .

Bond Angles and Lengths

Crystal structure analysis of related 6,7-dimethoxy quinoline derivatives reveals specific geometric parameters characteristic of this molecular class [3]. The quinoline ring system exhibits bond angles consistent with aromatic hybridization, with typical C-C-C angles ranging from 120° to 122° [8]. The C-N bond lengths within the pyridine ring measure approximately 1.36-1.39 Å, reflecting the aromatic character of the nitrogen-containing heterocycle [3].

The methoxy groups display C-O bond lengths of approximately 1.35-1.42 Å, typical of aromatic ether linkages [3]. The carbonyl C=O bond at position 4 exhibits a characteristic double bond length of approximately 1.24 Å, confirming the ketone functionality [3]. These structural parameters align with computational predictions for quinoline-based heterocycles and contribute to the overall molecular stability [8].

Physical Properties

Molecular Weight and Formula

6,7-Dimethoxyquinolin-4(3H)-one has the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol [1] [2]. The compound contains 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms, giving it a relatively compact heterocyclic structure [5]. The monoisotopic mass is calculated as 205.073893 Da, providing precise mass spectrometric identification capabilities [5].

The molecular composition reflects the presence of the quinoline core (C₉H₆N) with additional methoxy substituents (2 × CH₃O) and the ketone functionality, accounting for the complete atomic composition [1]. This molecular weight places the compound within the range typical for pharmaceutical intermediates and bioactive quinoline derivatives .

Melting and Boiling Points

The melting point of 6,7-dimethoxyquinolin-4(3H)-one and closely related derivatives ranges from 229°C to 240°C, indicating significant thermal stability [6]. The relatively high melting point reflects strong intermolecular hydrogen bonding capabilities and π-π stacking interactions between aromatic rings [3]. Computational predictions suggest a boiling point of approximately 355.3 ± 42.0°C at standard atmospheric pressure [2] [6].

The thermal stability of the compound is enhanced by the aromatic quinoline framework and the electron-donating methoxy groups, which contribute to overall molecular stability [6]. These thermal properties make the compound suitable for various synthetic transformations and purification procedures that require elevated temperatures [9].

Solubility Profile

6,7-Dimethoxyquinolin-4(3H)-one exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide and slightly reduced solubility in polar protic solvents like methanol [10]. The compound shows limited solubility in water due to its predominantly aromatic character, though the methoxy groups provide some hydrophilic character [10]. In non-polar solvents, solubility is generally poor, reflecting the polar nature of the quinolinone structure [11].

The solubility characteristics are influenced by the ability of the compound to form hydrogen bonds through the carbonyl oxygen and to participate in π-π interactions with aromatic solvents [11]. Storage recommendations typically specify sealed containers in dry conditions at room temperature to maintain stability [2] [6].

Stability Under Various Conditions

The compound demonstrates good stability under standard laboratory conditions when stored in sealed containers away from moisture [2] [6]. The quinoline framework provides inherent chemical stability due to its aromatic character, while the methoxy groups offer protection against electrophilic attack [6]. Under acidic conditions, the compound remains relatively stable, though prolonged exposure to strong acids may lead to demethylation reactions [9].

Thermal stability studies indicate that the compound can withstand temperatures up to approximately 200°C without significant decomposition [6]. Under basic conditions, the compound shows moderate stability, though extended exposure to strong bases may result in hydrolysis of the methoxy groups [9]. The presence of the carbonyl functionality makes the compound susceptible to reduction under appropriate conditions [9].

Tautomerism

Quinolinone-Quinolinol Equilibrium

6,7-Dimethoxyquinolin-4(3H)-one exists predominantly in the keto (quinolinone) form rather than the enol (quinolinol) tautomer under normal conditions [12] [13]. The tautomeric equilibrium between the 4-quinolinone and 4-quinolinol forms represents a fundamental aspect of this compound class [14] [4]. Computational studies using density functional theory methods indicate that the keto form is thermodynamically favored by approximately 27-38 kJ/mol compared to the corresponding enol tautomer [4].

The quinolinone form benefits from the stability provided by the lactam structure, where the nitrogen atom participates in resonance with the carbonyl group [13]. In contrast, the quinolinol tautomer would require disruption of this resonance stabilization to accommodate the hydroxyl functionality [12]. The aromatic character of both ring systems is better preserved in the quinolinone form [4].

Equilibrium Constants

Experimental and computational studies on related quinoline systems suggest that the equilibrium constant strongly favors the quinolinone tautomer [13] [15]. For 4-hydroxyquinoline systems, equilibrium constants typically range from 0.1 to 10, depending on substitution patterns and environmental conditions [13]. The presence of electron-donating methoxy groups at positions 6 and 7 is expected to further stabilize the quinolinone form through resonance effects [13].

Temperature-dependent studies indicate that tautomeric equilibria in quinoline systems show relatively small temperature coefficients, suggesting that enthalpy differences dominate over entropy considerations [13]. The activation energy for tautomeric interconversion in similar quinoline systems ranges from 15-40 kJ/mol, indicating that equilibrium is established relatively rapidly under normal conditions [13].

Factors Affecting Tautomeric Forms

Solvent polarity significantly influences the tautomeric equilibrium of quinolinone systems [11] [15]. Polar aprotic solvents tend to stabilize the keto form through favorable dipole interactions with the carbonyl group [11]. In contrast, protic solvents can form hydrogen bonds with both tautomeric forms, though the effect on equilibrium position varies depending on the specific solvent [15].

The electron-donating nature of the methoxy substituents at positions 6 and 7 stabilizes the quinolinone form by increasing electron density in the aromatic system [13]. This electronic effect reinforces the natural preference for the keto tautomer observed in unsubstituted quinolinone systems [12]. pH conditions also influence tautomeric equilibria, with basic conditions potentially favoring enolate formation under specific circumstances [15].

Spectroscopic Properties

UV-Visible Spectroscopy

6,7-Dimethoxyquinolin-4(3H)-one exhibits characteristic UV-visible absorption features arising from π→π* transitions within the quinoline chromophore [16] [17]. The compound typically shows absorption maxima in the range of 320-360 nm, corresponding to electronic transitions within the conjugated aromatic system [16]. The presence of methoxy groups as electron-donating substituents causes a bathochromic shift compared to unsubstituted quinolinones [16].

The UV-visible spectrum typically displays multiple absorption bands due to different electronic transitions within the bicyclic aromatic system [17]. The longest wavelength absorption band around 350-360 nm corresponds to the lowest energy π→π* transition, while higher energy transitions appear at shorter wavelengths around 280-320 nm [16]. The extinction coefficients for these transitions are typically in the range of 10,000-50,000 M⁻¹cm⁻¹, characteristic of allowed π→π* transitions in aromatic heterocycles [17].

IR Spectroscopic Characteristics

The infrared spectrum of 6,7-dimethoxyquinolin-4(3H)-one displays several characteristic absorption bands that provide structural confirmation [18] [19]. The most prominent feature is the carbonyl stretching vibration, which appears around 1650-1690 cm⁻¹, typical of conjugated ketone systems [19] [20]. This frequency is lower than that of isolated ketones due to resonance delocalization within the quinoline ring system [20].

The aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methoxy groups are observed around 2800-3000 cm⁻¹ [18] [20]. The C-O stretching vibrations of the methoxy groups typically appear around 1100-1300 cm⁻¹ [19]. Aromatic C=C and C=N stretching vibrations are observed in the fingerprint region between 1400-1600 cm⁻¹ [20].

NMR Spectral Data

The ¹H Nuclear Magnetic Resonance spectrum of 6,7-dimethoxyquinolin-4(3H)-one provides detailed structural information about the compound [18] [21]. The methoxy protons appear as singlets around 3.7-4.0 ppm, with the two methoxy groups potentially showing slightly different chemical shifts due to their distinct electronic environments [18]. The aromatic protons in the quinoline ring system appear in the range 6.8-8.1 ppm, with specific chemical shifts depending on their position relative to the electron-donating methoxy groups and the electron-withdrawing quinolinone system [21].

The ¹³C Nuclear Magnetic Resonance spectrum displays characteristic signals for the carbonyl carbon around 175-180 ppm, reflecting the ketone functionality [18]. The aromatic carbon atoms appear in the range 100-160 ppm, with the methoxy carbons typically observed around 55-60 ppm [21]. The carbon atoms bearing the methoxy substituents show characteristic downfield shifts due to the deshielding effect of the oxygen atoms [18].

Mass Spectrometry Profiles

Mass spectrometric analysis of 6,7-dimethoxyquinolin-4(3H)-one reveals characteristic fragmentation patterns typical of methoxy-substituted quinolinones [1] [22]. Under electrospray ionization conditions, the compound readily forms protonated molecular ions [M+H]⁺ at m/z 206 [1]. The fragmentation pattern typically includes loss of methyl radicals (m/z 191, [M-CH₃]⁺) and loss of methanol molecules (m/z 174, [M-CH₃OH]⁺) [23].

Additional characteristic fragment ions arise from loss of carbon monoxide from the quinolinone system and subsequent rearrangement processes [24] [22]. The base peak in the mass spectrum often corresponds to fragments retaining the aromatic quinoline core with partial loss of substituents [22]. High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and distinguish the compound from isomeric structures [1] [23].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO₃ | [1] |

| Molecular Weight | 205.21 g/mol | [1] |

| Melting Point | 229°C | [6] |

| Boiling Point (predicted) | 355.3 ± 42.0°C | [2] |

| Density (predicted) | 1.2 ± 0.1 g/cm³ | [6] |

| UV λmax | 320-360 nm | [16] |

| IR Carbonyl Stretch | 1650-1690 cm⁻¹ | [19] |

| ¹H NMR Methoxy | 3.7-4.0 ppm | [18] |

| ¹³C NMR Carbonyl | 175-180 ppm | [18] |

| MS [M+H]⁺ | m/z 206 | [1] |